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These application notes provide a comprehensive overview of methodologies to investigate the
protein-protein interactions of the SWI5 protein, a key player in homologous recombination and
DNA repair. The included protocols offer detailed, step-by-step guidance for essential
experiments.

Introduction to SWI5 and its Role in Homologous
Recombination

SWI5 is a crucial protein involved in the homologous recombination (HR) pathway, a major
DNA double-strand break (DSB) repair mechanism that ensures genomic integrity. In many
organisms, SWI5 forms a stable heterodimeric complex with Sfr1 (Mei5 in budding yeast), and
this complex acts as a mediator for the RAD51 recombinase. The SWI5-Sfrl complex
stimulates RAD51 activity by promoting its binding to single-stranded DNA (ssDNA) to form a
nucleoprotein filament, a critical step in the search for a homologous template for DNA repair.
[1][2][3][4][5] Understanding the intricate network of protein interactions involving SWI5 is
paramount for elucidating the mechanisms of DNA repair and for developing novel therapeutic
strategies targeting these pathways in diseases like cancer.

Key Interaction Partners of SWI5
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The primary and most studied interactor of SWI5 is the Sfrl (Mei5) protein, with which it forms

an obligate heterodimer. This complex then interacts with the recombinase RAD51 to facilitate

DNA strand exchange.[4][5] The SWI5-Sfrl complex is known to preferentially associate with
the oligomeric form of RAD51.[5] While the SWI5-Sfr1-RAD51 axis is central, other proteins

may be involved in regulating this process.

Quantitative Data on SWI5 Interactions

While extensive qualitative data exists for SWI5 interactions, precise quantitative data such as

dissociation constants (Kd) are not always readily available in the literature. The following table

summarizes the available quantitative and semi-quantitative information.

Interacting
Proteins

Method

Stoichiometry/Affin
ity

Reference

SWIS - Sfrl (Mei5)

Co-
immunoprecipitation,
Yeast Two-Hybrid

Stable complex

formation

[3]

SWI5-Sfrl - RAD51

Affinity Pulldown,
Single-molecule

analysis

SWI5-Sfrl
preferentially binds to
the oligomeric form of
RAD51. The complex
reduces the
dissociation of RAD51
from DNA.

[4115]

SWI5-Sfrl - RAD51

Step-size analysis in
single-molecule

experiments

SWI5-Sfrl modulates
the oligomeric state of
RADS51 on DNA,
shifting it towards

tetramers.

Experimental Protocols

Here, we provide detailed protocols for two fundamental techniques used to study SWI5

protein-protein interactions: Co-immunoprecipitation (Co-IP) and Yeast Two-Hybrid (Y2H).
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Protocol 1: Co-immunoprecipitation (Co-IP) of SWI5 and
its Interactors from Yeast Cells

This protocol is adapted from general co-immunoprecipitation procedures and tailored for the
study of SWI5 interactions in yeast.

Objective: To isolate SWI5 and its interacting proteins from yeast cell lysates.
Materials:

e Yeast strain expressing tagged-SWI5 (e.g., HA-tagged, Myc-tagged)

» Yeast extract peptone dextrose (YPD) medium

¢ Lysis Buffer (50 mM Tris-HCI pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM
PMSF, and protease inhibitor cocktail)

» Antibody specific to the tag (e.g., anti-HA or anti-Myc antibody)
o Protein A/G magnetic beads

o Wash Buffer (Lysis buffer with 0.1% Triton X-100)

» Elution Buffer (e.g., 2x SDS-PAGE sample buffer)

o SDS-PAGE gels and Western blotting reagents

Procedure:

e Yeast Culture: Grow the yeast strain expressing tagged-SWI5 in YPD medium to mid-log
phase (OD600 = 0.8).

e Cell Lysis:
o Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

o Wash the cell pellet with ice-cold sterile water.
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o Resuspend the pellet in ice-cold Lysis Buffer.

o Lyse the cells by vortexing with glass beads for 5-10 cycles of 1 minute vortexing followed
by 1 minute on ice.

» Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell
debris. Transfer the supernatant to a new pre-chilled tube.

e Immunoprecipitation:

[e]

Add the antibody specific to the tag on SWI5 to the cleared lysate.

o

Incubate for 2-4 hours at 4°C with gentle rotation.

[¢]

Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

[e]

Incubate for another 1-2 hours at 4°C with gentle rotation.
e Washing:
o Pellet the beads using a magnetic stand and discard the supernatant.

o Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash,
remove all residual buffer.

e Elution:
o Resuspend the beads in 50 pL of Elution Buffer.
o Boil the sample at 95°C for 5-10 minutes to elute the protein complexes.

o Pellet the beads with a magnetic stand and collect the supernatant containing the eluted
proteins.

e Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with
antibodies against SWI5 and its suspected interacting partners. Alternatively, the entire
eluate can be subjected to mass spectrometry for the identification of novel interactors.
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Protocol 2: Yeast Two-Hybrid (Y2H) Screen to Identify
SWI5 Interactors

This protocol outlines the steps for a yeast two-hybrid screen using SWI5 as the "bait" to
identify "prey" interacting proteins from a cDNA library.

Objective: To identify novel protein interactors of SWI5.
Materials:
e Yeast reporter strain (e.g., AH109, Y2HGold)

» Bait plasmid (e.g., pGBKT7) containing the SWI5 coding sequence fused to a DNA-binding
domain (BD).

e Prey plasmid library (e.g., pPGADT7-based) containing cDNA from the organism of interest
fused to a transcriptional activation domain (AD).

e Yeast transformation reagents (e.qg., lithium acetate/PEG method).

o Selective growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-
His/-Ade, and plates containing X-a-Gal).

Procedure:
o Bait Plasmid Construction and Auto-activation Test:

o Clone the full-length coding sequence of SWI5 into the bait plasmid (e.g., pGBKT7) to
create a fusion with the GAL4 DNA-binding domain (BD-SWI5).

o Transform the bait plasmid into the yeast reporter strain.

o Plate the transformed yeast on SD/-Trp and SD/-Trp/-His plates. Growth on SD/-Trp/-His
indicates that the bait auto-activates the reporter gene, which would require further
troubleshooting (e.g., using a truncated version of SWI5).

e Yeast Two-Hybrid Library Screening:
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o Transform the prey cDNA library into the yeast strain already containing the BD-SWI5 bait
plasmid.

o Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-
Ade) to select for colonies where a protein-protein interaction is occurring.

« |dentification of Positive Interactors:
o Pick individual colonies that grow on the high-stringency medium.

o Perform a (3-galactosidase filter lift assay (if using a lacZ reporter) to confirm the
interaction.

» Prey Plasmid Rescue and Sequencing:
o Isolate the prey plasmids from the positive yeast colonies.
o Transform the rescued plasmids into E. coli for amplification.
o Sequence the insert of the prey plasmids to identify the interacting proteins.

» Confirmation of Interactions: Re-transform the identified prey plasmids with the original bait
plasmid into the yeast reporter strain to confirm the interaction. As a negative control, co-
transform the prey plasmid with a non-interacting bait plasmid (e.g., pGBKT7-Lam).

Visualizations
SWI5-Sfrl in Homologous Recombination Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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